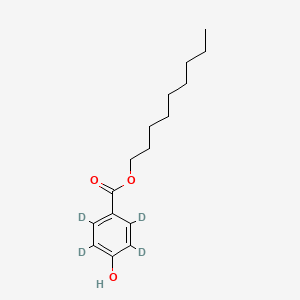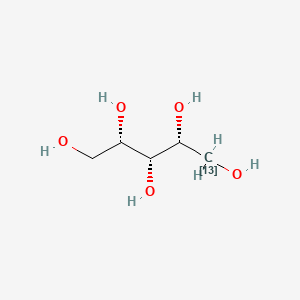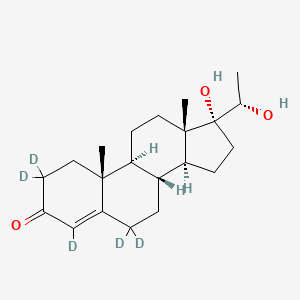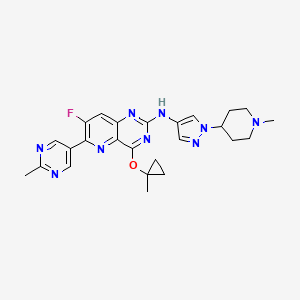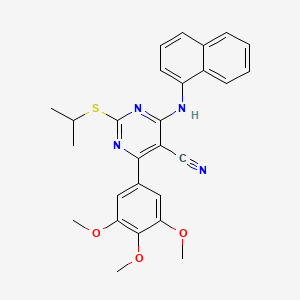
Apoptosis inducer 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apoptosis Inducer 6 is a chemical compound known for its ability to trigger programmed cell death, or apoptosis, in various cell typesBy inducing apoptosis, this compound helps eliminate damaged or unwanted cells, thereby maintaining cellular homeostasis and preventing the proliferation of malignant cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis Inducer 6 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis in specialized facilities. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Apoptosis Inducer 6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions may produce a variety of substituted compounds with different chemical properties .
Aplicaciones Científicas De Investigación
Apoptosis Inducer 6 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions to study the mechanisms of apoptosis and related processes.
Biology: Employed in cell culture experiments to induce apoptosis and study cellular responses to programmed cell death.
Medicine: Investigated for its potential use in cancer therapy, where it can selectively induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting apoptosis pathways
Mecanismo De Acción
Apoptosis Inducer 6 exerts its effects by activating specific molecular pathways involved in apoptosis. The compound interacts with key proteins and enzymes, such as caspases, which play a crucial role in the execution of apoptosis. By triggering the activation of these proteins, this compound initiates a cascade of events leading to cellular breakdown and death. The compound also targets mitochondrial pathways, promoting the release of pro-apoptotic factors and enhancing the apoptotic response .
Comparación Con Compuestos Similares
Actinomycin D: Inhibits RNA synthesis and induces apoptosis.
Camptothecin: Inhibits topoisomerase I and triggers apoptosis.
Cycloheximide: Inhibits protein synthesis and induces apoptosis.
Dexamethasone: Activates glucocorticoid receptors and promotes apoptosis.
Doxorubicin: Inhibits nucleic acid synthesis and induces apoptosis.
Uniqueness of Apoptosis Inducer 6: this compound stands out due to its broad-spectrum anticancer activity and its ability to selectively induce apoptosis in various cell types. Unlike some other apoptosis inducers, this compound has shown efficacy in both solid tumors and hematologic malignancies, making it a versatile and promising candidate for cancer therapy .
Propiedades
Fórmula molecular |
C27H26N4O3S |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
4-(naphthalen-1-ylamino)-2-propan-2-ylsulfanyl-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C27H26N4O3S/c1-16(2)35-27-30-24(18-13-22(32-3)25(34-5)23(14-18)33-4)20(15-28)26(31-27)29-21-12-8-10-17-9-6-7-11-19(17)21/h6-14,16H,1-5H3,(H,29,30,31) |
Clave InChI |
CQEBXWDWTPYDKS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=NC(=C(C(=N1)NC2=CC=CC3=CC=CC=C32)C#N)C4=CC(=C(C(=C4)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


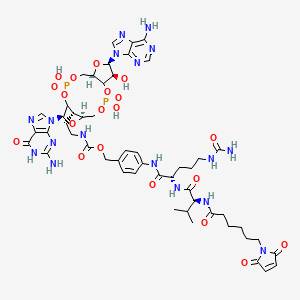



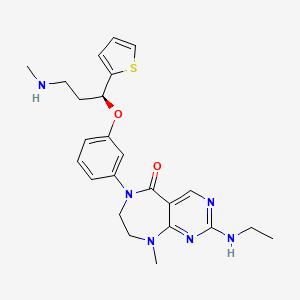
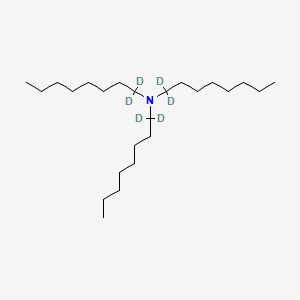
![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)

